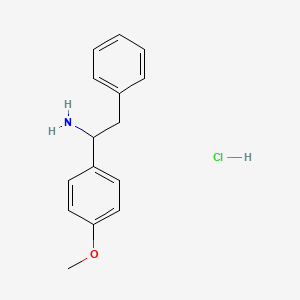

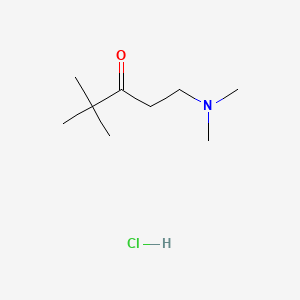

![molecular formula C14H10Cl2N4O4 B1274281 {4-[1-(4-氨基-3-硝基苯基)-2,2-二氯乙烯基]-2-硝基苯基}胺 CAS No. 134292-37-8](/img/structure/B1274281.png)

{4-[1-(4-氨基-3-硝基苯基)-2,2-二氯乙烯基]-2-硝基苯基}胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

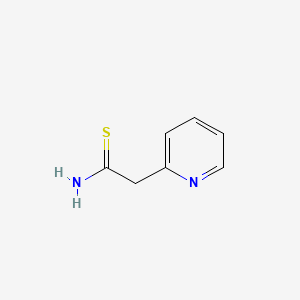

The compound "{4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine" is a complex organic molecule that appears to be related to the field of GABAB receptor antagonists and the study of nucleophilic attacks on carbon-carbon double bonds. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the synthesis and reactions of structurally related compounds.

Synthesis Analysis

The synthesis of related compounds involves the addition of nitrous acid to trifluoroacetylaminomethylstyrenes followed by the reduction of the double bond with sodium borohydride. An alternative and more general method is the Michael addition of nitroalkane anions to methyl cinnamates followed by Curtius degradation of the corresponding acids . These methods could potentially be adapted for the synthesis of "{4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine" by choosing appropriate starting materials and reaction conditions that would introduce the necessary dichlorovinyl and nitro substituents.

Molecular Structure Analysis

The molecular structure of "{4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine" would likely feature a complex arrangement of functional groups, including nitro groups and a dichlorovinyl group attached to an aromatic ring. The presence of these groups would influence the electronic properties of the molecule, such as electron-withdrawing effects from the nitro groups and steric hindrance from the dichlorovinyl group.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the nitro and amino groups. For instance, the reaction of primary and secondary amines with di-nitro-substituted difluoroethenes has been studied, showing the formation of fluoro-aminoethenes and difluoro-aminoethanes . This suggests that the amino group in "{4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine" could potentially undergo similar nucleophilic attacks on carbon-carbon double bonds, leading to a variety of reaction pathways and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of "{4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine" would be influenced by its molecular structure. The presence of nitro groups would likely make the compound polar and could affect its solubility in various solvents. The dichlorovinyl group could contribute to the molecule's overall stability and reactivity. The specific physical properties such as melting point, boiling point, and solubility would need to be determined experimentally.

科学研究应用

亲核反应

- 伯胺和仲胺在乙腈溶剂中与某些硝基苯基化合物反应,产生一系列反应产物。这一过程包括对碳碳双键的亲核攻击以及叔胺和碱的催化,表明在合成有机化学中具有潜在作用 (Leffek & Maciejewska, 1986)。

硝基化合物还原中的光催化

- 石墨烯基催化剂用于将硝基化合物还原为胺,展示了硝基苯基化合物在合成胺中的重要性,胺在各种工业应用中至关重要 (Nasrollahzadeh et al., 2020)。

蛋白质交联和亲和标记

- 4-硝基苯基醚,该化合物所属的一类,已被提议作为蛋白质交联和亲和标记的高产光反应剂。这些试剂在辐照后与胺定量反应,表明它们在生物化学和分子生物学中的效用 (Jelenc et al., 1978)。

芳香胺的检测

- 使用结构与本化合物相似的对硝基苯基酯,为检测游离芳香胺提供了一种灵敏的方法。该应用在分析化学中很重要,特别是用于检测位阻芳香胺 (Plas et al., 2007)。

自由基化学中的磁性表征

- 与本化合物密切相关的硝基苯基硫衍生物的氧化已被研究用于磁性表征。这项研究与物理化学领域相关,特别是在理解自由基行为和磁性方面 (Miura et al., 1995)。

抗菌剂合成

- 硝基苯基化合物的衍生物已被研究其作为抗菌剂的潜力。这表明此类化合物在药物化学和药物开发中的适用性 (El-Shorbagi, 2000)。

有机反应中的动力学和机理

- 涉及硝基苯基化合物的反应的动力学和机理的研究为了解有机反应途径提供了重要的见解。这对理解合成有机化学中的反应动力学至关重要 (Castro et al., 2011)。

手性化合物合成

- 硝基苯基化合物已被用于制备手性 β-烯胺酮,展示了它们在光学活性化合物合成中的作用。这在立体选择性合成和药物中具有意义 (Popov et al., 2003)。

氨解机理

- 苯基和甲基 4-硝基苯基硫代碳酸酯的氨解已被研究,表明该化合物与理解有机化学中的反应机理相关 (Castro et al., 1999)。

安全和危害

属性

IUPAC Name |

4-[1-(4-amino-3-nitrophenyl)-2,2-dichloroethenyl]-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N4O4/c15-14(16)13(7-1-3-9(17)11(5-7)19(21)22)8-2-4-10(18)12(6-8)20(23)24/h1-6H,17-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDIJFMGQSUXMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=C(Cl)Cl)C2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

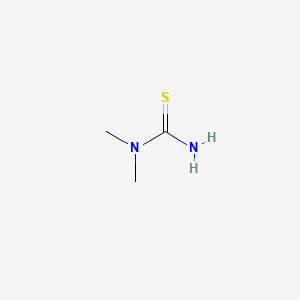

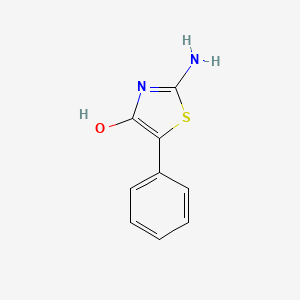

![Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide](/img/structure/B1274213.png)

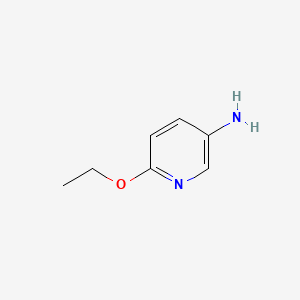

![2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride](/img/structure/B1274224.png)